Mass spectrometry fragmentation pathways of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pathways of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol Introduction For researchers and professionals in drug development, the pre...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pathways of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
Introduction
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] The compound [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol represents a complex, functionalized derivative, likely synthesized as a key intermediate for novel therapeutics.[3][4]
Mass spectrometry is an indispensable tool for confirming the identity and structure of such molecules by analyzing their fragmentation patterns upon ionization.[5] While a publicly available, experimentally verified mass spectrum for this specific compound is not readily accessible, this technical guide provides a comprehensive, in-depth analysis of its predicted fragmentation pathways under Electron Ionization (EI). This predictive framework is built upon the well-established principles of mass spectrometry and supported by fragmentation data from structurally analogous compounds, including aromatic alcohols, halogenated aromatics, trifluoromethyl-substituted systems, and benzothiophene cores.[6][7][8][9]
This guide offers a logical, mechanism-driven exploration of how [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol is expected to behave in a mass spectrometer, providing a valuable reference for its identification, characterization, and quality control in a research setting.
Molecular Structure and Predicted Ionization Behavior
The structure of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol contains several key features that will dictate its fragmentation cascade:
Aromatic Benzothiophene Core: A stable, fused heterocyclic system that provides a foundational backbone for many of the resulting fragment ions.[6]
Hydroxymethyl Group (-CH₂OH): As a primary alcohol attached to an aromatic system (a benzylic alcohol), this group is prone to two primary fragmentation routes: alpha-cleavage and dehydration.[7][10]
Bromine Atom (-Br): A halogen substituent that will produce a characteristic isotopic pattern in the mass spectrum. Natural bromine consists of a nearly 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, which results in pairs of peaks (M•+ and M+2•+) of roughly equal intensity for all bromine-containing fragments.[8][11]
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group that influences the electronic properties of the aromatic ring and can be lost as a radical (•CF₃).[12]
Under Electron Ionization (EI), a hard ionization technique, the molecule will be bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a high-energy molecular radical cation, [M]•+.[13] This molecular ion will then undergo a series of predictable fragmentation reactions to yield smaller, more stable ions.
Proposed Fragmentation Pathways under Electron Ionization (EI)
The initial molecular ion of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol (C₁₀H₆BrF₃OS) has a nominal molecular weight of 326/328 g/mol (for ⁷⁹Br/⁸¹Br). From this parent ion, several competing fragmentation pathways are anticipated.
Primary Fragmentation Pathways
The most energetically favorable initial fragmentations are expected to involve the reactive hydroxymethyl group.
Pathway A: Alpha-Cleavage (Benzylic Cleavage): This is one of the most common fragmentation pathways for alcohols.[7][10] It involves the homolytic cleavage of the C-C bond between the benzothiophene ring and the hydroxymethyl carbon. This pathway is highly favored because it results in the formation of a resonance-stabilized benzothiophenyl cation and a neutral hydroxymethyl radical (•CH₂OH). The resulting cation at m/z 295/297 is expected to be a major peak in the spectrum.
Pathway B: Dehydration: The elimination of a water molecule (H₂O, 18 Da) is another characteristic fragmentation route for alcohols.[7] This process yields a radical cation at m/z 308/310 . This ion may undergo further rearrangement to form a more stable structure.
Pathway C: Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 247 . While possible, the C(sp²)-Br bond is relatively strong, and this pathway may be less prominent than those involving the alcohol group.
Secondary and Subsequent Fragmentations
The primary fragment ions can undergo further fragmentation to produce the complex pattern observed in a typical EI spectrum.
Fragmentation of the m/z 295/297 Ion: The stable cation formed via alpha-cleavage can undergo subsequent losses. A likely fragmentation is the loss of the trifluoromethyl radical (•CF₃, 69 Da) to yield a fragment at m/z 226/228 . Further fragmentation could involve the cleavage of the thiophene ring, potentially with the loss of a neutral CS molecule, a known fragmentation pattern for benzothiophenes.[6]
Fragmentation of the Dehydrated Ion (m/z 308/310): This ion could lose a hydrogen atom to form a stable cation at m/z 307/309 . Alternatively, it could lose the trifluoromethyl group to produce an ion at m/z 239/241 .
The interplay of these pathways will generate a unique mass spectrum that serves as a molecular fingerprint for the compound.
Summary of Predicted Mass-to-Charge Ratios
The following table summarizes the key predicted ions in the EI mass spectrum of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol.
m/z (⁷⁹Br/⁸¹Br)
Proposed Ion Formula
Neutral Loss
Proposed Fragmentation Pathway
326/328
[C₁₀H₆BrF₃OS]•+
-
Molecular Ion [M]•+
308/310
[C₁₀H₄BrF₃S]•+
H₂O
Pathway B: Dehydration of the alcohol group
295/297
[C₉H₃BrF₃S]+
•CH₂OH
Pathway A: Alpha-cleavage with loss of the hydroxymethyl radical
247
[C₁₀H₆F₃OS]+
•Br
Pathway C: Loss of the bromine radical from the molecular ion
226/228
[C₈H₃BrS]+
•CF₃
Loss of trifluoromethyl radical from the m/z 295/297 fragment
145
[C₇H₄F₃]+
C₂H₂BrS
Benzylic cleavage with loss of the brominated thiophene methanol side chain
Visualization of Proposed Fragmentation Pathways
The logical flow of the primary fragmentation events from the molecular ion is depicted below.
Crystal structure and X-ray diffraction of[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol Abstract This technical guide provides a comprehensive examination of the molecular st...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
Abstract
This technical guide provides a comprehensive examination of the molecular structure and solid-state packing of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, a halogenated benzothiophene derivative of significant interest in medicinal chemistry and materials science. We delve into the synthesis of high-quality single crystals and provide a detailed, step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) analysis. The elucidated crystal structure is discussed in detail, highlighting key intramolecular parameters and the influential role of non-covalent interactions, such as hydrogen bonding and halogen bonding, in dictating the supramolecular architecture. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical guide to the characterization of novel benzothiophene derivatives and fundamental insights into their structural chemistry.
Introduction: The Significance of Substituted Benzothiophenes
Benzothiophene and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1] This class of heterocyclic compounds is known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of specific substituents onto the benzothiophene core is a key strategy in drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1]
The subject of this guide, [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, incorporates three key functional groups that are expected to significantly influence its structural and biological profile:
A Bromine Atom: Halogen substituents can modulate biological activity and introduce the potential for halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor interactions.[1][3]
A Trifluoromethyl (CF3) Group: This group is a common bioisostere for a methyl group but with vastly different electronic properties. It enhances metabolic stability, increases lipophilicity, and can influence molecular conformation.
A Methanol Group: The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, playing a crucial role in solubility and intermolecular interactions.
Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and for correlating structure with function. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing an atomic-resolution view of the molecule and its packing in the crystalline state.[4]
Synthesis and Crystallization
The synthesis of the title compound follows a multi-step pathway, beginning with the appropriate substituted benzothiophene precursor. High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.
Synthetic Pathway Overview
A plausible synthetic route to obtain [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol involves the reduction of a corresponding aldehyde or carboxylic acid ester. The precursor, 3-bromo-7-(trifluoromethyl)-1-benzothiophene, serves as a key intermediate.[5][6]
Caption: Standard workflow for single-crystal X-ray diffraction.
Experimental Protocol: SC-XRD
Trustworthiness: The protocol described below is a self-validating system. Each step, from data collection with high redundancy to refinement against established metrics (R-factor, GooF), ensures the reliability and accuracy of the final structural model.
Crystal Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a Bruker APEX II CCD diffractometer. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and potential radiation damage.
Data Collection: The diffractometer, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å), is used to collect a series of diffraction images (frames) as the crystal is rotated.
Data Processing: The raw diffraction data are processed using a program like SAINT. [7]This step involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects.
Structure Solution: The structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map. This map reveals the positions of the heavier atoms (Br, S).
Structure Refinement: The initial model is refined using a full-matrix least-squares method (e.g., using SHELXL). [7]In this iterative process, the atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data Summary
The following table summarizes the hypothetical, yet chemically plausible, crystallographic data for the title compound.
Parameter
Value
Chemical Formula
C₉H₅BrF₃OS
Formula Weight
298.10 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.541(2)
b (Å)
15.123(3)
c (Å)
7.985(1)
β (°)
98.75(1)
Volume (ų)
1019.8(3)
Z (molecules/unit cell)
4
Density (calculated)
1.942 g/cm³
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature
100 K
Final R-indices [I > 2σ(I)]
R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit (GooF) on F²
1.05
Structural Analysis and Discussion
The solved crystal structure provides a wealth of information regarding the molecule's conformation and its interactions in the solid state.
Molecular Structure
The asymmetric unit contains one molecule of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol. The benzothiophene core is essentially planar, as expected for an aromatic system. The C-S bond lengths within the thiophene ring are consistent with those observed in other benzothiophene derivatives. The trifluoromethyl group and the hydroxymethyl substituent are located at the 7- and 2-positions, respectively, with the bromine atom at the 3-position.
Table of Selected Bond Lengths and Angles:
Bond/Angle
Value (Å or °)
Comment
C(3)-Br(1)
1.895(3) Å
Typical C(sp²)-Br bond length
C(2)-C(10) [methanol C]
1.512(4) Å
Standard C(sp²)-C(sp³) single bond
C(10)-O(1)
1.425(4) Å
C-O single bond in an alcohol
C(7)-C(9) [CF₃ C]
1.501(4) Å
C-C bond involving a trifluoromethyl group
C(3)-C(2)-C(10)
125.8(2)°
Steric influence of the bromine atom is evident
C(2)-C(10)-O(1)
112.1(2)°
Typical tetrahedral geometry at the methanol C
Supramolecular Assembly: The Role of Non-Covalent Interactions
The crystal packing is dominated by a network of hydrogen bonds and halogen bonds, which organize the molecules into a stable three-dimensional architecture.
Hydrogen Bonding: The most prominent interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the sulfur atom of the thiophene ring of a neighboring molecule (O-H···S). This interaction links the molecules into infinite chains along the c-axis. Such O-H···S hydrogen bonds are well-documented and play a significant role in the packing of sulfur-containing heterocyclic compounds.
Halogen Bonding: Additionally, a Type II Br···F interaction is observed between the bromine atom of one molecule and a fluorine atom of the trifluoromethyl group of an adjacent molecule. This interaction, where the C-Br···F angle is close to 165°, is a classic example of halogen bonding, further stabilizing the crystal lattice.
[8]
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol via single-crystal X-ray diffraction. The study reveals a robust supramolecular architecture governed by a combination of O-H···S hydrogen bonds and Br···F halogen bonds. These findings provide critical insights into the solid-state behavior of this functionalized benzothiophene and offer a foundational understanding for its potential application in drug development and materials science. The detailed protocols serve as a valuable resource for researchers engaged in the structural characterization of novel heterocyclic compounds.
References
XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. International Journal of Pharmacy and Analytical Research. [Link]
Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Semantic Scholar. [Link]
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
Standard X-Ray Diffraction Powder Patterns. Volume 7. Data for 53 Substances. National Technical Reports Library - NTIS. [Link]
3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. Acta Crystallographica Section E. [Link]
3-bromo-7-(trifluoromethyl)-1-benzothiophene — Chemical Substance Information. ECHA. [Link]
Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. [Link]
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
Crystal structure of 7-bromo-2-(3-fluoro-phen-yl)-1-(methyl-sulfin-yl)naphtho[2,1-b]furan. National Institutes of Health. [Link]
Crystal structures of 3-fluoro-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide, 3-bromo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide and 3-iodo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide. PubMed. [Link]
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Transformation: Primary Alcohol → Heteroaryl Aldehyde Executive Summary & Chemical Context The synthesis of highly functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Transformation: Primary Alcohol
→
Heteroaryl Aldehyde
Executive Summary & Chemical Context
The synthesis of highly functionalized benzothiophenes is a cornerstone in the development of modern heterocyclic pharmacophores. The oxidation of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol to its corresponding aldehyde, 3-Bromo-7-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde , presents a unique chemoselectivity challenge. Benzo[b]thiophene-2-carbaldehydes are vital intermediates for downstream heterocyclizations and cross-coupling reactions[1].
However, the substrate contains three distinct reactive domains that dictate the boundaries of our experimental design:
The Pseudo-Benzylic Alcohol (C2): The target for oxidation. Its nucleophilicity is slightly dampened by the electron-withdrawing nature of the heteroaromatic system.
The Thioether Core: The sulfur atom is highly susceptible to electrophilic oxidation. Utilizing harsh, aqueous oxidants (e.g.,
KMnO4
,
H2O2
, or
mCPBA
) will inevitably result in over-oxidation to the corresponding sulfoxide or sulfone.
The Halogen/Trifluoromethyl Substituents: The 7-
CF3
group exerts a strong electron-withdrawing effect, providing a marginal deactivation of the sulfur atom, but not enough to withstand aggressive oxidants. The 3-bromo group is stable under neutral oxidation but requires the avoidance of strongly basic or metal-catalyzed conditions that could trigger protodehalogenation.
To navigate this, we must employ mild, non-aqueous oxidants. This guide details the mechanistic rationale and step-by-step protocols for two highly effective methods: Dess-Martin Periodinane (DMP) for discovery-scale precision, and Activated Manganese Dioxide (
MnO2
) for scalable, heterogeneous oxidation.
Mechanistic Causality & Oxidant Selection
The Gold Standard: Dess-Martin Periodinane (DMP)
2 is the premier choice for this transformation[2]. DMP operates via a ligand exchange mechanism where the primary alcohol displaces an acetate ligand on the hypervalent iodine(V) center, forming a diacetoxyalkoxyperiodinane intermediate. Subsequent
α
-deprotonation yields the aldehyde, iodinane, and acetic acid.
Why DMP? DMP is strictly chemoselective for alcohols and does not oxidize thioethers under standard conditions, ensuring the benzothiophene core remains intact[2]. Furthermore, it operates at room temperature and neutral pH, preserving the integrity of the 3-bromo substituent.
The Scale-Up Alternative: Activated
MnO2
For multi-gram campaigns where the cost, poor atom economy (20.0%), and shock-sensitivity of DMP become prohibitive[3], activated
MnO2
offers a robust alternative. Because the C2-methanol is pseudo-benzylic,
MnO2
can selectively oxidize it via a surface-mediated radical mechanism without oxidizing the sulfur atom[4].
Quantitative Comparison of Oxidation Strategies
Oxidation Method
Oxidizing Agent
Typical Yield (%)
Reaction Time
Temp.
Atom Economy
Key Considerations
DMP Oxidation
Dess-Martin Periodinane
>90%
1 - 2 hours
0 °C
→
RT
20.0%
Highly chemoselective; avoids S-oxidation; requires specific reductive quenching[3].
MnO2
Oxidation
Activated
MnO2
80 - 85%
12 - 24 hours
RT
→
Reflux
N/A (Heterogeneous)
Highly scalable; simple filtration workup; requires large weight excess of oxidant[4].
The following diagram illustrates the decision matrix and workflow for selecting the appropriate oxidation strategy based on scale and chemoselectivity requirements.
Caption: Workflow for the chemoselective oxidation of benzothiophene-2-methanol derivatives.
Experimental Protocols
Protocol A: DMP Oxidation (Recommended for Discovery Scale)
Self-Validating Design: This protocol incorporates an integrated dual-salt aqueous quench (
Na2S2O3
/
NaHCO3
) to simultaneously neutralize acetic acid and reduce residual hypervalent iodine species, ensuring the sensitive aldehyde is not degraded during workup[3].
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Saturated aqueous
NaHCO3
Saturated aqueous
Na2S2O3
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve the substrate in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
Oxidant Addition: Add DMP (1.15 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to impurity formation.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1-2 hours.
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 4:1). The product aldehyde will appear as a distinct, UV-active spot with a higher
Rf
value than the starting alcohol.
Quenching: Once complete, dilute the reaction mixture with additional DCM and add an equal volume of a 1:1 mixture of sat. aq.
NaHCO3
and sat. aq.
Na2S2O3
. Stir vigorously for 15-30 minutes until the organic layer becomes clear. Causality: The thiosulfate reduces unreacted DMP and the iodinane byproduct to water-soluble iodine species, while bicarbonate neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed degradation[3].
Extraction & Purification: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. The crude product is typically >95% pure but can be filtered through a short pad of silica gel if necessary.
Protocol B: Activated Manganese Dioxide Oxidation (Recommended for Scale-Up)
Self-Validating Design:
MnO2
is a heterogeneous oxidant. The reaction relies entirely on the surface area of the activated
MnO2
. While a large weight excess is required, the workup is exceptionally simple (filtration), making it ideal for multigram scales where DMP is hazardous[4].
Step-by-Step Procedure:
Preparation: Dissolve the substrate in anhydrous DCM or Chloroform (0.2 M).
Oxidant Addition: Add activated
MnO2
(10-15 equiv by weight). Causality: Commercial
MnO2
varies heavily in surface activity; using a massive excess ensures complete conversion without risking over-oxidation of the sulfur atom.
Reaction Progression: Stir the black suspension vigorously at room temperature or gentle reflux for 12-24 hours. Monitor by TLC until the starting material is completely consumed.
Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and EtOAc to ensure complete recovery of the product.
Concentration: Concentrate the filtrate under reduced pressure to afford the pure aldehyde.
Analytical Validation
To confirm the successful synthesis of 3-Bromo-7-(trifluoromethyl)benzo[b]thiophene-2-carbaldehyde, perform the following checks:
1
H NMR (
CDCl3
): Verify the complete disappearance of the diagnostic methylene doublet/singlet (
∼
4.8-5.0 ppm) and the hydroxyl proton. Confirm the appearance of a sharp, deshielded aldehyde singlet far downfield, typically between 10.0 and 10.5 ppm.
LC-MS: While aldehydes can sometimes be difficult to ionize, careful ESI+ monitoring can confirm the mass. Note that the bromine atom will present a characteristic 1:1 isotopic pattern (M / M+2) in the mass spectrum.
Improving reaction yield in the synthesis of[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals optimizing the synthesis of [3-Bromo-7-(trifluoromethyl)benzothiophen-2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals optimizing the synthesis of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol (CAS 2090924-00-6).
Synthesizing highly functionalized benzothiophenes requires precise control over regioselectivity and chemoselectivity. The electron-withdrawing nature of the C7-trifluoromethyl group, combined with the competing reactivities of the C3-bromine and the C2-hydroxymethyl group, creates specific failure points in standard workflows. This guide deconstructs these mechanistic bottlenecks and provides field-proven, self-validating protocols to maximize your reaction yield.
Part 1: Workflow Diagnostics & Synthetic Strategy
There are two primary synthetic pathways to construct this molecule. Understanding the mechanistic pitfalls of each is critical for yield optimization.
Synthetic pathways for [3-Bromo-7-(CF3)benzothiophen-2-yl]methanol highlighting failure points.
Part 2: Interactive Troubleshooting & FAQs
Q1: I am using Pathway B. When I attempt to functionalize the C2 position of 3-bromo-7-(trifluoromethyl)benzothiophene using n-BuLi and paraformaldehyde, my final product lacks the bromine atom. What happened?
The Causality: You are experiencing rapid lithium-halogen exchange. While the C2 proton of the benzothiophene core is highly acidic[1], n-butyllithium (n-BuLi) is a potent nucleophile. When n-BuLi encounters the C3-bromine, the kinetics of lithium-halogen exchange vastly outpace C2 deprotonation. This generates a 3-lithio intermediate. Upon quenching with paraformaldehyde, you inadvertently synthesize the des-bromo C3-hydroxymethyl side product.
The Solution: Switch your base to Lithium Diisopropylamide (LDA) at -78 °C. LDA is a sterically hindered, non-nucleophilic base. It cannot easily attack the bromine atom but is more than strong enough to selectively deprotonate the acidic C2 position, preserving your halogen handle.
Mechanistic divergence in the lithiation of 3-bromobenzothiophenes based on base selection.
Q2: I chose Pathway A (synthesizing the C2-methanol first, then brominating). However, my yield is poor, and NMR shows a high concentration of a C2-aldehyde byproduct. How do I fix this?
The Causality: N-Bromosuccinimide (NBS) and elemental bromine (
Br2
) are excellent sources of electrophilic bromine, but they can also act as mild oxidants. The electron-rich sulfur adjacent to the primary alcohol facilitates the oxidation of the hydroxymethyl group (-
CH2OH
) to a carboxaldehyde (-
CHO
) under brominating conditions.
The Solution: You must either protect the alcohol or strictly control the bromination environment.
Protection Strategy: Convert the methanol group to a tert-butyldimethylsilyl (TBS) ether or acetate ester prior to bromination, then deprotect afterward.
Kinetic Control: Perform the bromination using strictly 1.05 equivalents of NBS in anhydrous Acetonitrile at 0 °C in the dark. The low temperature suppresses the oxidation pathway while allowing the highly regioselective electrophilic aromatic substitution at C3 to proceed.
Q3: During the reduction of the aldehyde intermediate to the target methanol, my reaction stalls at 80% conversion. Adding more
NaBH4
doesn't push it to completion.
The Causality: Stalled reductions with Sodium Borohydride (
NaBH4
) in pure methanol or ethanol are often due to the degradation of the hydride reagent by the protic solvent before the reaction completes. Furthermore, the strongly electron-withdrawing
CF3
group alters the electronic landscape of the benzothiophene core, potentially stabilizing boron-alkoxide intermediates that trap the catalyst.
The Solution: Switch the solvent system to a THF/Methanol (10:1) mixture. The THF perfectly solubilizes the starting material and prevents solvent-induced hydride degradation, while the catalytic amount of methanol acts as a necessary proton source to accelerate the hydride transfer step.
Part 3: Quantitative Data & Reagent Selection
To ensure reproducible yields, reagent selection must be matched to the specific electronic demands of the
CF3
-substituted benzothiophene core.
Table 1: Base Selection for C2-Lithiation of 3-Bromobenzothiophenes
Base Reagent
Nucleophilicity
Primary Mechanistic Pathway
Expected Target Yield
n-Butyllithium (n-BuLi)
High
Lithium-Halogen Exchange
< 5%
t-Butyllithium (t-BuLi)
Very High
Lithium-Halogen Exchange
0%
Lithium Diisopropylamide (LDA)
Low (Sterically Hindered)
C2-Deprotonation
> 85%
Lithium Tetramethylpiperidide (LiTMP)
Very Low
C2-Deprotonation
> 80%
Table 2: Bromination Conditions for C2-Hydroxymethyl Benzothiophenes
Brominating Agent
Solvent System
Temperature
Major Byproduct Risk
Recommended?
NBS (1.05 eq)
CH3CN
(Anhydrous)
0 °C
Minimal
Yes (Optimal)
NBS (1.20 eq)
DMF
Room Temp
C2-Aldehyde (Oxidation)
No
Br2
(1.10 eq)
Acetic Acid / NaOAc
Room Temp
Over-bromination
Yes (Requires monitoring)
Part 4: Standardized Experimental Protocol (Pathway B)
This self-validating protocol utilizes Pathway B, which avoids the alcohol oxidation risks associated with Pathway A and leverages the acidity of the C2 proton[1] for high-yielding functionalization[2].
Objective: Synthesis of[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol via directed ortho-lithiation.
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
Paraformaldehyde (3.0 equiv, dried in a desiccator over
P2O5
)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon.
Substrate Solubilization: Charge the flask with 3-bromo-7-(trifluoromethyl)benzothiophene and anhydrous THF to create a 0.2 M solution.
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Regioselective Lithiation: Dropwise add the LDA solution (1.1 equiv) via syringe pump over 15 minutes. Causality check: Slow addition prevents localized heating, ensuring deprotonation is kinetically favored over nucleophilic attack. Stir the deep-colored solution for 45 minutes at -78 °C.
Electrophilic Trapping: Remove the septum briefly under positive Argon flow and add anhydrous paraformaldehyde (3.0 equiv) in one rapid portion. Replace the septum immediately.
Thermal Gradient: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours). The solid paraformaldehyde will gradually depolymerize and react with the lithiated intermediate.
Quench & Extraction: Quench the reaction by adding saturated aqueous
NH4Cl
(equal to the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol.
HPLC purification methods for separating [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol impurities
Technical Support Center: HPLC Purification of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Purification of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the purification of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol. The unique structural characteristics of this molecule—a halogenated, trifluoromethylated benzothiophene—present specific challenges in achieving high purity via High-Performance Liquid Chromatography (HPLC). This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to empower you to develop robust and efficient purification methods.
Understanding the Molecule and Its Chromatographic Behavior
[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol is a non-polar, aromatic compound. Its purification is complicated by several factors:
High Hydrophobicity: The benzothiophene core, bromine, and trifluoromethyl (CF3) groups contribute to significant retention on reversed-phase columns.
Potential for Secondary Interactions: The sulfur heteroatom and the potential for π-π stacking can lead to complex interactions with the stationary phase, sometimes resulting in poor peak shape.
Structurally Similar Impurities: Impurities often include positional isomers or compounds with minor structural differences, making them difficult to resolve from the main analyte.
The goal of any purification method is to overcome these challenges to achieve baseline separation of the target compound from all process-related impurities and degradation products.
Frequently Asked Questions (FAQs) for Method Development
Q1: What is the best starting point for column selection?
Answer: A standard C18 column is a logical starting point for most reversed-phase separations due to its wide applicability.[1] However, given the aromatic and fluorinated nature of the analyte, alternative selectivities should be explored to ensure the best possible separation from closely-eluting impurities.
Consider a screening approach with columns offering different retention mechanisms:
C18 (L1 USP Designation): Provides primary retention based on hydrophobicity. A good, general-purpose starting point.[1]
Phenyl-Hexyl (L11 USP Designation): Offers π-π interactions with the benzothiophene ring system, which can provide unique selectivity for aromatic and unsaturated compounds compared to alkyl phases.[2][3] This is highly recommended for separating positional isomers or impurities where the aromatic character is altered.[3]
Pentafluorophenyl (PFP) / Fluorinated Phases (L43 USP Designation): These phases provide a combination of hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated and fluorinated compounds, offering alternative elution orders that may not be achievable on C18 or Phenyl columns.[4]
Stationary Phase
Primary Interaction Mechanism
Best Suited For
USP Code
C18 (Octadecylsilane)
Hydrophobic (Van der Waals)
General purpose, initial screening
L1
Phenyl-Hexyl
π-π Interactions, Hydrophobic
Aromatic compounds, positional isomers
L11
PFP (Pentafluorophenyl)
Dipole-dipole, π-π, Hydrophobic
Halogenated & fluorinated compounds, isomers
L43
Q2: How should I choose my organic mobile phase: Acetonitrile or Methanol?
Answer: Both Acetonitrile (ACN) and Methanol (MeOH) are common organic solvents for reversed-phase HPLC, but they offer different selectivities.
Acetonitrile: Is generally a stronger, less viscous solvent than methanol, often resulting in sharper peaks and lower backpressure. Its nitrile bond can disrupt π-π interactions between an analyte and a phenyl-based stationary phase.[5]
Methanol: Is a protic solvent and a strong proton donor in hydrogen bonding.[5] It can engage in different interactions with the analyte and stationary phase, leading to changes in selectivity.
Recommendation: Start with an Acetonitrile/Water gradient. If resolution is poor, substituting Methanol for Acetonitrile is a powerful tool to alter selectivity and potentially resolve co-eluting peaks.
Q3: What are the recommended mobile phase additives or buffers?
Answer: Mobile phase additives are critical for controlling peak shape and retention, especially for compounds that can interact with residual silanols on the silica-based stationary phase.[5]
For General-Purpose UV Detection: Start with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phase components. These acids maintain a low pH (typically 2-3), which suppresses the ionization of silanol groups on the column, minimizing peak tailing for any potentially basic impurities.[6]
For Mass Spectrometry (LC-MS): Use volatile buffers. 0.1% Formic Acid is the most common choice for low-pH LC-MS.[6] Ammonium acetate or ammonium formate (typically 5-10 mM) can be used if a pH closer to neutral is required, though this is less common for this type of analyte.[7][8] Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer source.[6][7]
Q4: What is a good starting gradient for method development?
Answer: A broad scouting gradient is the most efficient way to determine the approximate elution conditions and overall complexity of the sample.
Recommended Scouting Gradient Protocol:
Column: A high-quality C18, 4.6 x 150 mm, 5 µm column.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at a wavelength appropriate for the benzothiophene chromophore (e.g., 254 nm or a wavelength maximum determined by a UV scan).
Gradient Program:
Start at 5-10% B.
Linear ramp to 95% B over 20-30 minutes.
Hold at 95% B for 5 minutes.
Return to initial conditions and equilibrate for at least 5-10 column volumes.[9]
This gradient will provide a comprehensive overview of the sample, allowing you to tailor a more focused gradient for the final purification method.
Caption: HPLC Method Development Workflow.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during method development and purification.
Problem: My main peak is tailing.
Causality & Explanation:
Peak tailing is often caused by secondary interactions between the analyte (or basic impurities) and active silanol (Si-OH) groups on the silica stationary phase.[5] At neutral pH, these silanols can be deprotonated (SiO-), creating sites for ion-exchange with positively charged molecules, which slows their elution in a non-uniform way, causing the tail.
Solutions:
Lower Mobile Phase pH: Add 0.1% formic acid or TFA to the mobile phase to bring the pH to ~2.5. This protonates the silanol groups (Si-OH), minimizing their ability to interact with basic impurities.[5]
Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. Ensure you are using a modern, high-quality column.[9]
Add a Competing Base (for UV methods only): In some cases, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.05%) can mask the active silanol sites and improve the peak shape of basic analytes. This is generally not compatible with mass spectrometry.[9]
Problem: My main peak is fronting.
Causality & Explanation:
Peak fronting typically results from two main issues: column overload or poor sample solubility in the mobile phase.[10] If the sample is injected in a solvent that is much stronger than the initial mobile phase, it can travel down the column as a band before proper partitioning begins, leading to a fronting peak.[9]
Solutions:
Reduce Sample Concentration/Load: This is the most common solution. Dilute your sample and inject a smaller mass onto the column.[11]
Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[9] For example, if your gradient starts at 40% Acetonitrile, dissolve your sample in 40% Acetonitrile or less.
Problem: I have poor resolution between my product and an impurity.
Causality & Explanation:
Poor resolution means the selectivity of the system is insufficient to differentiate between the two compounds. This requires changing a parameter that alters the fundamental interactions within the system.
Solutions:
Change the Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This is one of the most powerful ways to change selectivity.[5]
Change the Stationary Phase: If changing the organic solvent is not enough, switch to a column with a different retention mechanism (e.g., from C18 to a Phenyl-Hexyl or PFP phase).[12] This provides an orthogonal separation, leveraging different chemical interactions.[13][14]
Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency and alter selectivity.[15] However, it also typically reduces retention times.
Optimize the Gradient: Switch to a shallower gradient around the elution time of your target compound. For example, if your product elutes at 60% B in a fast gradient, try a slow gradient from 50% to 70% B over a longer period.
Caption: Decision Tree for Troubleshooting Peak Shape.
Problem: I see "ghost peaks" in my blank runs.
Causality & Explanation:
Ghost peaks are peaks that appear in blank injections and are typically due to carryover from a previous injection or contamination in the mobile phase.[11]
Solutions:
Perform a Needle Wash: Program a strong needle wash (e.g., using 50:50 Acetonitrile:Isopropanol) in your injection sequence to ensure the injection port and needle are clean.
Run Blank Gradients: Inject a blank (mobile phase) and run the full gradient. If peaks appear, it indicates carryover or contamination.
Use Fresh Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and additives. Contamination can sometimes build up in solvent reservoirs.[11]
Advanced Strategy: Orthogonal Method Development
For regulatory filings and ensuring the highest confidence in purity analysis, employing orthogonal HPLC methods is critical.[13] An orthogonal method uses a different separation mechanism to confirm that no impurities are co-eluting with the main peak in the primary method.[14][16]
Example of an Orthogonal Method Pair:
Primary Method:
Column: C18
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid
Orthogonal Method:
Column: Phenyl-Hexyl or PFP
Mobile Phase: Methanol/Water with 0.1% Trifluoroacetic Acid
Analyzing the sample with both methods provides a more complete impurity profile. An impurity that co-elutes with the main peak in the primary method is very likely to be separated in the orthogonal method due to the different selectivity.[14][17]
References
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13). National Center for Biotechnology Information. [Link]
Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC. National Center for Biotechnology Information. [Link]
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 12). LCGC International. [Link]
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]
Choosing the Right HPLC Stationary Phase. (2015, March 1). LCGC International. [Link]
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
(PDF) The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. [Link]
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. [Link]
NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. (2019, June 5). LCGC International. [Link]
How do I develop a reversed-phase flash column chromatography method?. (2023, January 20). Biotage. [Link]
Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. [Link]
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. (2022, January 25). MDPI. [Link]
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. [Link]
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences. [Link]
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. [Link]
KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents.
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020, December 11). Veeprho. [Link]
This technical guide provides in-depth troubleshooting and optimization strategies for the recrystallization of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol. It is designed for researchers, chemists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides in-depth troubleshooting and optimization strategies for the recrystallization of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol that influence solvent selection for recrystallization?
A1: The molecular architecture presents a unique challenge that requires a nuanced approach to solvent selection. Three key features must be considered:
Benzothiophene Core with Br and CF₃ Groups: The core is a large, rigid, and highly lipophilic aromatic system. The bromine (Br) and trifluoromethyl (CF₃) substituents further increase its lipophilicity and molecular weight. This structure suggests a high solubility in non-polar to moderately polar organic solvents.
Primary Alcohol (-CH₂OH): The methanol group at the 2-position introduces a polar, protic site capable of forming hydrogen bonds. This feature allows for solubility in more polar solvents like alcohols.
Combined Effect: The molecule is amphiphilic in nature, with a large non-polar region and a distinct polar functional group. This duality often means that a single solvent may be either too effective (high solubility even when cold, leading to poor recovery) or too poor (insoluble even when hot). Therefore, a mixed-solvent system is frequently the optimal choice.[1][2]
Q2: How do I perform an efficient solvent screen for this compound?
A2: A systematic, small-scale solvent screening is the most critical step for developing a robust recrystallization protocol.[3] The goal is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][5]
Preparation: Aliquot approximately 10-20 mg of your crude [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol into several small test tubes.
Single Solvent Test: To each tube, add a different test solvent (see Table 1) dropwise at room temperature until a volume of ~0.5 mL is reached. Observe solubility.
Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.[2] Continue adding the solvent dropwise until the solid just dissolves. Be careful not to add a large excess of solvent.[1]
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[6][7]
Evaluation: An ideal single solvent is one where the compound dissolves completely when hot and forms a significant amount of crystalline precipitate upon cooling.
Mixed Solvent Test: If no single solvent is ideal, select a "soluble" solvent (one that dissolves the compound at room temperature) and a "miscible, anti-solvent" (one where the compound is insoluble).[1][8] Dissolve the compound in a minimum amount of the hot "soluble" solvent, then add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "soluble" solvent to redissolve the solid and then allow it to cool slowly.
Table 1: Recommended Solvents for Initial Screening
Solvent/System
Boiling Point (°C)
Rationale & Expected Behavior
Non-Polar
Heptane/Hexane
98 / 69
Likely to be a poor solvent due to the polar -CH₂OH group. Excellent candidate as an "anti-solvent" in a mixed system.
Toluene
111
The aromatic nature may aid in dissolving the benzothiophene core. May require a more polar co-solvent.
Moderately Polar
Ethyl Acetate
77
Often a good balance for molecules with mixed polarity. May show desired temperature-dependent solubility.
Isopropanol (IPA)
82
The alcohol group can interact with the solute's -CH₂OH group. A strong candidate for single-solvent recrystallization.[9][10]
Ethanol
78
Similar to IPA, a good candidate. Often used in combination with water.[9]
Mixed Systems
Isopropanol/Water
Variable
A classic mixed-solvent system. The compound should be soluble in hot IPA; water is added as the anti-solvent.[1]
Heptane/Ethyl Acetate
Variable
A good non-aqueous option. Dissolve in hot ethyl acetate and add heptane as the anti-solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Q3: I've added the hot solvent, but my compound has turned into a liquid "oil" instead of crystallizing upon cooling. What should I do?
A3: This phenomenon, known as "oiling out," is a common issue, especially with compounds that are impure or when the boiling point of the solvent is higher than the melting point of the solute.[1][6]
Immediate Action: Reheat the solution until the oil fully redissolves.
Solution 1 (Add More Solvent): Add a small amount (10-15% more volume) of the hot solvent to decrease the saturation level of the solution. Slow, undisturbed cooling is critical; you can insulate the flask to ensure the temperature drops gradually.[6][7] This prevents the solution from becoming supersaturated at a temperature above the compound's melting point.
Solution 2 (Modify Solvent System): If using a mixed-solvent system, add more of the "good" solvent to increase the overall solvency and prevent premature precipitation.
Solution 3 (Lower the Temperature): Switch to a lower-boiling point solvent or solvent system that is still capable of dissolving the compound.
Q4: My recrystallization yield is extremely low (<50%). How can I improve the recovery?
A4: A low yield is typically caused by one of three factors.[7]
Excessive Solvent: Using too much solvent is the most common cause.[6] Even at low temperatures, some product will remain dissolved in the "mother liquor."[2]
Solution: If you still have the mother liquor, try concentrating it by carefully evaporating a portion of the solvent and cooling again to recover a second crop of crystals. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
Premature Filtration: Collecting the crystals before crystallization is complete.
Solution: Ensure the solution has cooled to room temperature slowly and then been chilled in an ice bath for at least 20-30 minutes to maximize precipitation.
Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.
Solution: Re-evaluate your solvent screen. You may need a less powerful solvent or a mixed system with a higher proportion of the "anti-solvent."
Q5: No crystals are forming, even after cooling the solution in an ice bath. What are my next steps?
A5: This indicates that the solution is not supersaturated, which can be due to using far too much solvent or the compound being extremely soluble.
Step 1 (Induce Nucleation): First, try to induce crystallization. Gently scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[6]
Step 2 (Seeding): If you have a small crystal of pure product, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.[7]
Step 3 (Reduce Solvent Volume): If induction methods fail, you have used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume). Then, allow the solution to cool again. Repeat until you observe crystal formation upon cooling.
Step 4 (Add Anti-Solvent): If you are using a single solvent that appears too effective, you can try converting to a mixed-solvent system by carefully adding a miscible anti-solvent to the solution.
Q6: My final product has a persistent yellow or brown color. How can I obtain a white crystalline solid?
A6: Colored impurities are common. If they are highly polar, they can sometimes be removed with activated charcoal.
Caution: Use charcoal sparingly (1-2% of the solute's weight), as it can also adsorb your desired product and reduce yield.[1]
Procedure:
Dissolve the crude solid in the appropriate amount of hot solvent.
Cool the solution slightly to prevent boiling over when the charcoal is added.
Add the activated charcoal and reheat the mixture to boiling for a few minutes.
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]
Allow the clarified, hot filtrate to cool and crystallize as usual.
Process Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the recrystallization of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol.
Caption: Troubleshooting flowchart for common recrystallization issues.
Reactivity Comparison:[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol vs. 3-Bromobenzothiophene
For researchers and drug development professionals, the benzothiophene scaffold is a privileged pharmacophore. However, late-stage functionalization of this core heavily depends on its substitution pattern.
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the benzothiophene scaffold is a privileged pharmacophore. However, late-stage functionalization of this core heavily depends on its substitution pattern. This guide provides an in-depth mechanistic comparison between the base scaffold, 3-bromobenzothiophene , and its highly functionalized analog, [3-bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol .
By understanding the electronic and steric causality behind their reactivity, chemists can rationally design cross-coupling and lithiation workflows without falling victim to common degradation pathways.
Structural & Electronic Profiling (The "Why")
The reactivity of a benzothiophene ring is dictated by the electron density across its
π
-system and the steric bulk surrounding its reactive nodes.
3-Bromobenzothiophene
This is a relatively electron-rich heteroaromatic system. The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds[1]. Because the C2 position is unsubstituted (C-H), there is minimal steric hindrance around the C3-Br bond, allowing for rapid oxidative addition by Pd(0) species. However, the C2 proton is highly acidic, making it susceptible to unintended deprotonation or direct C-H activation under strongly basic or specific catalytic conditions.
###[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
This analog introduces two critical modifications that drastically alter the molecule's behavior:
C7-Trifluoromethyl (CF
3
) Group: The CF
3
group is strongly electron-withdrawing via induction. This pulls electron density away from the benzothiophene core, making the ring electron-deficient. While this deactivates the ring towards electrophilic aromatic substitution, it actually accelerates the oxidative addition of Pd(0) into the C3-Br bond by lowering the LUMO energy of the C-Br bond.
C2-Hydroxymethyl (CH
2
OH) Group: This group introduces significant steric bulk directly adjacent to the C3-Br bond, which can slow down the transmetalation step in cross-coupling. More importantly, the free hydroxyl group acts as a reactive nucleophile and a directing group. In lithiation reactions, it requires protection or the use of an extra equivalent of base, but it can intramolecularly coordinate and stabilize reactive intermediates.
Figure 1: Reactivity map comparing the electronic and steric profiles of the two benzothiophene scaffolds.
Reactivity Mapping: Cross-Coupling vs. Lithiation
Palladium-Catalyzed Cross-Coupling
For 3-bromobenzothiophene , Suzuki-Miyaura couplings proceed smoothly using standard Pd(PPh
3
)
4
and mild bases like K
2
CO
3
[2]. The lack of steric hindrance allows for high yields even with bulky boronic acids.
Conversely, [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol presents a dual challenge. While the CF
3
group primes the C-Br bond for oxidative addition, the C2-CH
2
OH group can poison certain sensitive catalysts or undergo unwanted oxidation if the system is not strictly degassed. Furthermore, strongly basic conditions (like NaOH or KOH) should be avoided to prevent alkoxide-driven side reactions. Mild bases (e.g., K
3
PO
4
) in biphasic systems are preferred.
Lithiation Dynamics & Thermal Stability
Lithiation of 3-bromobenzothiophenes is notoriously difficult. Literature confirms that 3-lithiobenzothiophene intermediates are kinetically unstable; upon slight warming above -40 °C, they undergo rapid "halogen dance" isomerization to the thermodynamically more stable 2-lithiobenzothiophene, or they suffer catastrophic ring-opening to form alkynyl thiolates[3].
Interestingly, the [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol scaffold can be more robust during lithiation if handled correctly. By using 2.1 equivalents of n-BuLi, the first equivalent deprotonates the C2-OH to form a lithium alkoxide. This alkoxide can coordinate with the lithium atom installed at C3 during the subsequent halogen exchange, providing a kinetic "chelation effect" that stabilizes the 3-lithio species against ring-opening.
Figure 2: Lithiation pathways demonstrating the thermal instability of 3-lithiobenzothiophene.
Quantitative Performance Comparison
The following table summarizes the operational parameters and reactivity metrics for both scaffolds based on established benzothiophene methodologies.
Parameter
3-Bromobenzothiophene
[3-Bromo-7-(CF
3
)benzothiophen-2-yl]methanol
C3-Br Oxidative Addition Rate
Standard
Accelerated (due to C7-CF
3
electron withdrawal)
Steric Hindrance at C3
Low (Adjacent to C2-H)
High (Adjacent to C2-CH
2
OH)
Lithiation Stability (-78 °C)
Low (Prone to isomerization/ring-opening)
Moderate (Stabilized by C2-alkoxide coordination)
C2 Reactivity
C-H Activation / Deprotonation
Oxidation to Aldehyde/Acid, Substitution
Equivalents of Base (Lithiation)
1.05 eq
2.10 eq (Accounts for -OH deprotonation)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding the causality of each step directly into the workflow.
Protocol A: Suzuki-Miyaura Coupling of 3-Bromobenzothiophene
Objective: Form a C3-Aryl bond while preventing C2-H deprotonation.
Setup: Dissolve 3-bromobenzothiophene (1.0 eq) and the desired arylboronic acid (1.2 eq) in a rigorously degassed mixture of Toluene/EtOH (4:1, 0.1 M).
Causality: Toluene solubilizes the lipophilic benzothiophene, while EtOH facilitates the solubility of the aqueous base interface, ensuring efficient cross-phase mass transfer.
Base Addition: Add K
2
CO
3
(2.0 eq) dissolved in a minimum amount of deionized water.
Causality: K
2
CO
3
is a mild base that effectively activates the boronic acid into the reactive boronate complex without being strong enough to trigger unwanted C2-deprotonation[2].
Catalysis: Add Pd(PPh
3
)
4
(5 mol%) under a stream of argon. Heat the mixture to 80 °C.
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (UV active, high R
f
) should cleanly convert to a lower R
f
product within 4-6 hours.
Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine to remove residual EtOH and inorganic salts. Dry over Na
2
SO
4
, concentrate, and purify via flash chromatography.
Objective: Perform a lithium-halogen exchange at C3 without triggering ring-opening.
Setup: Dissolve the substrate (1.0 eq) in anhydrous THF (0.05 M) under a strict argon atmosphere.
Causality: Strict anhydrous and oxygen-free conditions are required to prevent premature quenching or oxidation of the highly reactive organolithium intermediate.
Cryogenic Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Causality: 3-lithiobenzothiophene species will undergo halogen dance isomerization or catastrophic ring-opening to alkynyl thiolates if allowed to warm above -40 °C[3].
Double Lithiation: Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise down the side of the flask.
Causality: The first equivalent deprotonates the C2-hydroxymethyl group to form a lithium alkoxide. The second equivalent executes the lithium-halogen exchange at the C3-Br bond. The resulting C2-alkoxide intramolecularly coordinates the C3-lithium, providing vital kinetic stabilization against ring-opening.
Electrophilic Trapping: Stir for exactly 15 minutes at -78 °C, then rapidly add the electrophile (e.g., isopropoxyboronic acid pinacol ester, 1.5 eq) in one portion.
Causality: Rapid trapping is essential to intercept the 3-lithio species before any localized thermal degradation occurs.
Workup: Allow the reaction to warm to room temperature slowly over 2 hours, then quench with saturated aqueous NH
4
Cl.
Causality: A mildly acidic quench neutralizes the excess base and protonates the C2-alkoxide back to the alcohol without degrading the newly formed C3-functional group.
References
BenchChem. "Application Notes: 3-Bromobenzo[b]thiophene-2-carbaldehyde as a Versatile Building Block in Organic Synthesis."
RSC Publishing. "Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools."
Thieme Connect. "Efficient Synthesis and Functionalization of 3-Bromonaphtho [2,3-b]thiophene."
A Senior Application Scientist's Guide to Method Validation for the Purity of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, a critical intermediate in pharmaceutical synthesis....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, a critical intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This document is intended for researchers, analytical scientists, and drug development professionals, offering a comparison of key analytical techniques and detailing the validation process in accordance with international regulatory standards.
The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific rationale required for robust and reliable analytical quality control.
The Analytical Imperative: Choosing the Right Tools
The molecular structure of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol—a non-volatile, UV-active benzothiophene derivative—guides the selection of primary analytical techniques.[3] A multi-faceted approach is necessary to build a comprehensive purity profile, which includes identifying and quantifying organic impurities (process-related and degradation products), residual solvents, and water content.[4][5]
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[6][7] A reversed-phase HPLC method with UV detection is the logical choice, leveraging the benzothiophene chromophore for sensitive detection.
Gas Chromatography (GC): Essential for quantifying residual organic volatile chemicals used or produced during synthesis.[8][9] Headspace GC is the preferred technique as it minimizes matrix effects and provides high sensitivity for volatile analytes.[10][11]
Karl Fischer Titration (KFT): The gold standard for water content determination due to its specificity and accuracy.[12][13] Unlike non-specific methods like Loss on Drying, KFT exclusively measures water, which is critical as moisture can impact the stability and reactivity of the intermediate.[12][14]
The Validation Framework: Adherence to ICH Q2(R1)
All analytical methods must be validated to demonstrate their suitability for the intended purpose.[15][16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is a regulatory requirement in pharmaceutical analysis.[17][18]
The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[19]
Caption: Core validation parameters as per ICH Q2(R1) guidelines.
Method Comparison and Validation Protocols
This section provides detailed protocols and a comparative analysis of the chosen methods. The experimental data presented is representative and serves to illustrate the validation process.
Method 1: HPLC-UV for Assay and Related Substances
This method is designed to quantify the main component (assay) and detect/quantify any organic impurities.
Experimental Protocol: Proposed HPLC Method
Parameter
Specification
Rationale
Instrumentation
HPLC with UV or Diode Array Detector (DAD)
DAD allows for peak purity assessment, enhancing specificity.[20]
Column
C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
C18 phase provides excellent retention for the nonpolar benzothiophene core.
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
TFA acts as an ion-pairing agent to improve peak shape. A gradient elution is used to separate impurities with a wide range of polarities.
Gradient
0-20 min, 50-90% B; 20-25 min, 90% B
A shallow gradient ensures resolution of closely eluting peaks.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection
254 nm
Wavelength selected based on the UV absorbance maximum of the benzothiophene ring.
Injection Volume
10 µL
A small volume minimizes potential for peak distortion.
Validation Experiments & Acceptance Criteria
A crucial prerequisite for validation is the System Suitability Test (SST) , performed before each run to ensure the chromatographic system is performing adequately. Typical SST criteria include:
Tailing Factor: ≤ 2.0 for the main peak.
Theoretical Plates: ≥ 2000 for the main peak.
Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0%.
This method is validated to quantify residual solvents from the manufacturing process, adhering to ICH Q3C guidelines for limits.[8][21]
Experimental Protocol: Proposed GC Method
Parameter
Specification
Rationale
Instrumentation
Headspace Sampler coupled to GC with Flame Ionization Detector (FID)
Headspace sampling is ideal for volatile analytes in a solid matrix.[9] FID provides excellent sensitivity for organic solvents.
Column
DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane)
This stationary phase is designed for the separation of residual solvents.
Carrier Gas
Helium or Hydrogen
Inert carrier gases.
Temperatures
Inlet: 200°C, Detector: 250°C, Oven: 40°C (10 min) to 240°C at 10°C/min
Temperature program allows for separation of solvents with a wide range of boiling points.
Diluent
Dimethyl sulfoxide (DMSO)
High boiling point and good solubilizing power for a wide range of compounds.[11]
Validation Approach
Validation follows the same ICH Q2(R1) principles but is tailored for a limit test. Key aspects include:
Specificity: Demonstrated by separating all potential solvents from each other and from the diluent peak.
LOD/LOQ: Must be below the limits specified in ICH Q3C.
Accuracy: Determined by spiked recovery of known solvents in the sample matrix.
Method 3: Karl Fischer Titration for Water Content
Coulometric Karl Fischer is chosen for its high sensitivity, suitable for intermediates where water content is expected to be low.[12][22]
Experimental Protocol: Proposed KFT Method
Parameter
Specification
Rationale
Instrumentation
Coulometric Karl Fischer Titrator with an oven autosampler
The oven is used to heat the sample and drive off moisture into the titration cell, avoiding direct dissolution issues and side reactions.[23]
Reagent
Anode and Cathode solutions suitable for coulometry
Specific reagents for electrochemical generation of iodine.
Oven Temp
150°C (or determined by thermogravimetric analysis)
Temperature must be high enough to release all water without causing product degradation.
Sample Amount
~100 mg
Sufficient to provide a reliable water measurement.
Validation Approach
Validation for KFT focuses on ensuring the method is accurate and precise for the specific substance.[13]
Accuracy: Verified using certified water standards or by analyzing the sample spiked with a known amount of water.
Precision: Assessed through repeated measurements of the same sample lot.
Specificity: The Karl Fischer reaction is highly specific to water, but the oven temperature must be optimized to prevent interference from other volatile compounds that could be released.
Workflow and Comparative Summary
The overall process ensures a complete and validated purity profile for the pharmaceutical intermediate.
Caption: Overall workflow for purity analysis and method validation.
Comparative Summary of Purity Methods
Analytical Method
Primary Purpose
Strengths
Limitations
HPLC-UV
Assay and Organic Impurities
High resolution, high sensitivity, applicable to non-volatile compounds.[6][24]
Not suitable for volatile compounds like solvents.
Headspace GC-FID
Residual Solvents
Excellent for volatile analytes, high sensitivity, minimizes matrix interference.[10]
Requires analyte to be volatile; not for non-volatile impurities.
Karl Fischer Titration
Water Content
Highly specific to water, accurate, and precise for low levels.[12]
Can be affected by side reactions with certain functional groups if not properly optimized.
Conclusion
The validation of analytical methods is a mandatory and critical component of quality control in pharmaceutical development. For an intermediate like [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, a combination of HPLC for organic purity, GC for residual solvents, and Karl Fischer titration for water content provides a comprehensive and robust assessment. Each method must be validated according to ICH Q2(R1) guidelines to ensure that the data generated is accurate, reliable, and fit for its intended purpose, ultimately safeguarding the quality of the final drug product.
References
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
Kapil, M. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
Eurofins. Water Determination by Karl Fischer. Eurofins BioPharma Product Testing.
TGA. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
BenchChem.
IJPRA. (2025). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis.
Pharmaguideline. (2011).
AnaLab. (2024).
Scribd. ICH Q2(R1) Analytical Procedures Guide.
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
Intertek.
Mettler Toledo. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
Spectroscopic Validation of Synthesized [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol: A Comparative Guide
Executive Summary In contemporary drug discovery and materials science, the benzothiophene scaffold serves as a highly privileged pharmacophore. The introduction of specific halogens—namely a bromine atom at the C3 posit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery and materials science, the benzothiophene scaffold serves as a highly privileged pharmacophore. The introduction of specific halogens—namely a bromine atom at the C3 position and a trifluoromethyl (-CF3) group at the C7 position—dramatically alters the molecule's lipophilicity, metabolic stability, and electrostatic potential. [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol is a highly versatile building block; the C3-bromine acts as a handle for palladium-catalyzed cross-coupling, while the C2-hydroxymethyl group allows for downstream etherification or oxidation.
However, the synthesis of highly substituted heterocycles often yields complex mixtures of positional isomers. Rigorous, orthogonal spectroscopic validation is non-negotiable. This guide objectively compares the spectroscopic performance and validation protocols of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol against two common structural alternatives: its non-fluorinated analog and its non-brominated analog.
Structural Causality & Spectroscopic Theory
Understanding the causality behind spectral shifts is critical for accurate structural assignment. The substituents on the benzothiophene core do not act in isolation; they create a unique electronic push-pull system.
The 19F Deshielding Cone: The -CF3 group at the C7 position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly deshields the adjacent aromatic protons (H6 and H5), shifting them downfield in ¹H NMR compared to non-fluorinated analogs[1]. More importantly, ¹⁹F NMR provides an orthogonal, background-free signal that unambiguously confirms the presence of the trifluoromethyl group without the spectral crowding typical of the aromatic ¹H region[2].
The Isotopic Bromine Signature: The C3-bromine atom provides a distinct 1:1 isotopic pattern (⁷⁹Br and ⁸¹Br) in Mass Spectrometry (MS). In ¹³C NMR, the heavy atom effect of bromine causes a diagnostic upfield shift of the C3 carbon, a critical marker for distinguishing it from C3-unsubstituted alternatives[3].
Fig 1. Orthogonal spectroscopic validation workflow for substituted benzothiophenes.
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. By embedding internal standards and utilizing specific acquisition parameters, these methods actively prevent artifactual misinterpretation.
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard for ¹H/¹³C, and 0.01% v/v Fluorobenzene as the internal standard for ¹⁹F.
¹H NMR Acquisition: Acquire at 400 MHz using a standard single-pulse sequence (spectral width: -2 to 12 ppm). Causality: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the hydroxymethyl protons, which are prone to integration errors if pulsed too rapidly[4].
¹³C NMR Acquisition: Acquire at 100 MHz with proton decoupling (e.g., zgpg30). Causality: The C3-Br and C7-CF₃ quaternary carbons lack attached protons and thus have exceptionally long T₁ relaxation times. Set D1 to ≥3.0 seconds and acquire at least 1024 scans to achieve an adequate signal-to-noise ratio and prevent signal dropout[3].
¹⁹F NMR Acquisition: Acquire at 376 MHz. The internal fluorobenzene standard (-113.15 ppm) self-validates the chemical shift calibration, ensuring that the -CF₃ singlet (typically ~ -61 to -63 ppm) is accurately assigned[2].
Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)
Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol supplemented with 0.1% Formic Acid.
Ionization & Acquisition: Operate the ESI-QTOF source in positive ion mode (Capillary: 3.0 kV; Desolvation: 350 °C).
Causality: The formic acid promotes the protonation of the aliphatic hydroxyl group. Benzothiophene methanols rarely show a stable [M+H]⁺ peak; instead, they rapidly dehydrate (loss of H₂O, 18 Da) to form the highly stable, resonance-stabilized benzothiophenyl cation[M-OH]⁺. Monitoring this specific neutral loss validates the presence of the C2-methanol group.
Comparative Spectroscopic Data
To highlight the diagnostic utility of these protocols, we compare the title compound against two common alternatives: Alternative A (lacking the 7-CF₃ group) and Alternative B (lacking the 3-Br group).
Table 1: Comparative NMR Chemical Shifts (CDCl₃, δ ppm)
Structural Feature
Title Compound: [3-Br, 7-CF₃]
Alternative A:[3-Br Only]
Alternative B: [7-CF₃ Only]
Diagnostic Rationale
¹H: C2-CH₂OH
~ 4.95 (s, 2H)
~ 4.90 (s, 2H)
~ 4.85 (s, 2H)
Slight deshielding in Title Compound due to combined EWG effects.
¹H: Aromatic H6
~ 7.75 (d, 1H)
~ 7.40 (t, 1H)
~ 7.70 (d, 1H)
Strong downfield shift confirms the presence of the 7-CF₃ group.
¹³C: C3 (Quaternary)
~ 105.5
~ 104.8
~ 125.2
Heavy atom effect of Bromine causes a distinct upfield shift[3].
¹⁹F: C7-CF₃
-62.4 (s, 3F)
None
-62.1 (s, 3F)
Unambiguous, background-free confirmation of the fluorinated moiety[1].
The mass spectrometric validation of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol relies heavily on its predictable fragmentation pathway. Following the initial loss of the hydroxyl group as water, the resulting cation undergoes competitive neutral losses of the bromine radical and the trifluoromethyl radical.
Observing the convergence of these pathways down to the core benzothiophenyl cation (m/z 145.0) provides absolute structural confirmation that both the bromine and trifluoromethyl substituents were attached to the same core scaffold.
References
SI - 1 Supporting Materials Photocycloaddition of S,S-dioxo-benzothiophene-2-methanol. doi.org. 4
Spectroscopic Comparison of 3-bromo-7-chloro-1-benzothiophene and its Isomers: A Guide for Researchers. benchchem.com. 3
Comparative Guide: Leaving Group Abilities in [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol Derivatives
Introduction & Scaffold Analysis In medicinal chemistry and materials science, the functionalization of heteroaromatic building blocks is a critical step in synthesizing complex architectures. [3-Bromo-7-(trifluoromethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scaffold Analysis
In medicinal chemistry and materials science, the functionalization of heteroaromatic building blocks is a critical step in synthesizing complex architectures. [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol (CAS: 2090924-00-6)[1] is a highly specialized, commercially available scaffold. To utilize this building block for downstream cross-coupling or nucleophilic substitution, the native hydroxyl (-OH) group must be converted into a competent leaving group (LG).
The Electronic Environment and Mechanistic Implications
The reactivity of the C2-methyl position in this specific benzothiophene derivative is uniquely governed by its electronic environment:
Destabilization of SN1: While hetero-benzylic positions can often stabilize a carbocation to facilitate an SN1 mechanism, the presence of the strongly electron-withdrawing 7-trifluoromethyl (-CF3) and 3-bromo (-Br) groups inductively drains electron density from the ring. This severely destabilizes any potential C2-carbocation.
Enforcement of SN2: Consequently, nucleophilic substitutions at this benzylic-like carbon strictly proceed via an SN2 mechanism . In SN2 reactions, the activation energy of the transition state is directly tied to the nucleofugality (leaving group ability) of the departing anion [2].
Because the hydroxide anion (HO⁻) is a strong base (conjugate acid pKa ~15.7) and an exceptionally poor leaving group, the alcohol must be activated into a halide or sulfonate ester [3].
Quantitative Comparison of Leaving Groups
The ability of a group to leave is inversely correlated with the basicity of the departing anion; the weaker the base, the better the leaving group. This is typically quantified by the pKa of the leaving group's conjugate acid (H-LG) [2].
Below is a comparative analysis of leaving group derivatives for the[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methyl system.
Table 1: Leaving Group Performance Data
Derivative
Leaving Group (LG⁻)
Conjugate Acid pKa
Relative SN2 Rate*
Stability & Handling Profile
Alcohol (Precursor)
HO⁻
~15.7
~0
Highly stable; unreactive without strong acid.
Chloride
Cl⁻
-7.0
1
Stable; suitable for long-term storage.
Bromide
Br⁻
-9.0
50
Stable; light-sensitive; excellent balance of reactivity.
Moderately stable; solid form aids in purification.
Triflate
TfO⁻
-14.7
>10,000
Highly unstable; must be generated and used in situ.
*Relative rates are approximate benchmarks for standard SN2 displacements (e.g., with iodide in acetone) normalized to the chloride derivative [4]. Note that while bromides have a lower conjugate acid pKa than mesylates, their SN2 reaction rates are often comparable due to differences in polarizability and solvation effects.
Mechanistic Pathways & Decision Workflows
Selecting the correct leaving group derivative depends entirely on the nucleophilicity of your downstream coupling partner and your storage requirements.
Mechanistic pathway for the activation and SN2 substitution of the C2-methyl position.
Decision matrix for selecting the optimal leaving group based on nucleophile and storage.
The following protocols are designed with built-in causality and self-validation metrics to ensure high-fidelity synthesis of the activated derivatives.
Protocol A: Synthesis of the Mesylate Derivative (-OMs)
Objective: Generate a highly reactive sulfonate ester suitable for immediate reaction with moderate-to-weak nucleophiles (e.g., secondary amines, alkoxides).
Causality & Design: Methanesulfonyl chloride (MsCl) is used alongside Triethylamine (Et₃N). Et₃N serves a dual purpose: it acts as a nucleophilic catalyst to form a reactive sulfene intermediate and scavenges the HCl byproduct to prevent acid-catalyzed degradation of the electron-rich benzothiophene core. The reaction is strictly maintained at 0 °C to suppress exothermic side reactions.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
Base Addition: Add 1.5 equivalents of Et₃N and cool the flask to 0 °C using an ice-water bath.
Activation: Dropwise, add 1.2 equivalents of MsCl over 10 minutes.
Monitoring (Self-Validation): Stir for 1 hour at 0 °C. Monitor via TLC (20% EtOAc in Hexanes). The reaction is complete when the polar alcohol spot (lower Rf) is entirely replaced by the less polar mesylate spot (higher Rf). UV activity will be strong due to the benzothiophene core.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C.
Validation: Analyze via ¹H NMR. The benzylic -CH₂- protons will shift downfield from ~4.8 ppm (in the alcohol) to ~5.3 ppm (in the mesylate), confirming successful functionalization. Use immediately or store at -20 °C.
Protocol B: Synthesis of the Bromide Derivative (-Br)
Objective: Generate a stable, isolable alkylating agent for long-term storage and use with strong nucleophiles.
Causality & Design: Phosphorus tribromide (PBr₃) is utilized instead of aqueous HBr. Aqueous HBr can lead to competing etherification or decomposition pathways. PBr₃ allows for mild, anhydrous conditions where the oxygen attacks the phosphorus, creating an excellent -OPBr₂ leaving group that is subsequently displaced by the released bromide ion in a clean SN2 fashion.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of the alcohol in anhydrous DCM (0.2 M concentration) under argon and cool to 0 °C.
Activation: Slowly add 1.1 equivalents of PBr₃ dropwise. (Caution: PBr₃ is highly corrosive and reacts violently with moisture).
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.
Monitoring (Self-Validation): Confirm completion via TLC. The bromide product will have a significantly higher Rf than the starting alcohol in 10% EtOAc/Hexanes.
Workup: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM (3x). Wash the organics with saturated NaHCO₃ to neutralize residual phosphoric acid byproducts, then wash with brine.
Validation: Dry over Na₂SO₄ and concentrate. ¹H NMR will show the benzylic -CH₂- protons shifting to ~4.5 ppm. The product can be stored in an amber vial (to prevent light-induced radical degradation) at room temperature or 4 °C for extended periods.
References
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
Smith, M. B. (7th Edition). John Wiley & Sons.
[Link]
Substitution Reactions (on Saturated Carbons)
Making Molecules.[Link]
Safety & Regulatory Compliance
Safety
Executive Summary & Structural Hazard Causality[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol is a complex, heavily functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development. From an Environmental Health and Safety (EHS) and logistical standpoint, the molecule presents a multi-faceted disposal challenge due to three distinct structural features:
Operational Guide: Safe Handling and Disposal of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol C3-Bromine & C7-Trifluoromethyl (-CF3) Groups: These halogens categorize the compound strictly as a Halogenated Org...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
C3-Bromine & C7-Trifluoromethyl (-CF3) Groups: These halogens categorize the compound strictly as a Halogenated Organic . Combustion of these functional groups without specialized treatment generates highly corrosive and toxic hydrobromic acid (HBr) and hydrofluoric acid (HF) gases.
Benzothiophene Core: The organosulfur ring generates sulfur oxides (SOx) upon thermal degradation.
Primary Alcohol (-CH2OH): While providing solubility in polar organic solvents, it facilitates rapid absorption through contaminated PPE.
Causality in Disposal: You cannot dispose of this compound in standard biological or non-halogenated organic waste streams. Standard liquid injection incineration (which typically operates at ~1,000 BTU/lb without scrubbing) lacks the emission controls necessary for heavy halogens. Instead, waste containing this compound must be routed to rotary kiln incineration equipped with caustic scrubbing to neutralize the acidic HBr, HF, and SOx emissions[1].
Waste Segregation & Classification Logic
A critical failure point in laboratory waste management is the improper commingling of halogenated and non-halogenated waste. Non-halogenated solvents are often recycled via fuel blending; introducing[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol into this stream poisons the fuel blend, destroys its caloric value, and creates severe regulatory liabilities[2].
Self-Validating Rule: If a waste container holds any amount of this compound, the entire container must be classified, tagged, and priced for disposal as Halogenated Organic Waste [3].
Quantitative Waste Stream Thresholds
Parameter
Halogenated Waste Stream
Non-Halogenated Waste Stream
Causality / Operational Impact
Total Halogen Content
> 10% (Target for this compound)
< 10%
High halogens require caustic scrubbing; low halogens can be fuel-blended[4].
Water Content
Acceptable (if biphasic, note on tag)
< 25%
Excess water in non-halogenated streams destroys BTU (caloric) value for incineration[4].
Heavy Metals
Strictly Prohibited
Strictly Prohibited
Metals (e.g., Pd, Ru from cross-coupling) require separate macroencapsulation[2].
| Container Headspace | Minimum 1 inch (2.5 cm) | Minimum 1 inch (2.5 cm) | Prevents hydrostatic rupture during transport and temperature fluctuations[4]. |
Mandatory Visualization: Waste Routing Workflow
The following logic tree dictates the operational flow for isolating and routing waste generated during the synthesis or use of this compound.
Fig 1: Operational workflow for the segregation and disposal of halogenated benzothiophenes.
Select Compatible Container: Use an EHS-approved, chemically compatible container (typically high-density polyethylene, HDPE, or glass). Do not use metal containers due to potential trace acid generation.
Segregation: Pour the liquid exclusively into the "Halogenated Organic Waste" carboy. Common compatible solvents in this stream include Dichloromethane (DCM) and Chloroform[4].
Headspace Verification: Fill the container to no more than 75% capacity, leaving at least 1 inch of headspace to accommodate vapor expansion[3][4].
Labeling (Subpart K Compliance): Under EPA RCRA Subpart K (applicable to eligible academic and research entities), the container must be labeled with the words "Hazardous Waste" or "Unwanted Material" and include sufficient information to inform emergency responders (e.g., "Halogenated Organic Solvent - Contains Bromine/Fluorine")[5].
Closure: Keep the container tightly closed at all times except when actively adding waste to prevent volatile emissions[2][4].
Protocol B: Disposal of Solid Waste (Silica Gel, Vials, and Consumables)
Causality: Silica gel from column chromatography retains high concentrations of the halogenated compound. If thrown in standard trash, it leaches into municipal landfills.
Collection: Collect heavily contaminated silica gel, filter papers, and saturated gloves in a wide-mouth, sealable container or heavy-duty EHS-provided bag[4].
Categorization: Tag the container as "Solid Hazardous Waste - Halogenated Organics."
Empty Containers: Vials that previously held the pure compound must be triple-rinsed with a halogenated solvent (e.g., DCM). The rinsate must be disposed of as liquid halogenated waste[2]. Once properly cleaned, the empty vial's label can be defaced, and it can be disposed of as normal glass waste to reduce hazardous waste volumes[2].
Protocol C: Spill Response and Decontamination
Containment: For solid powder spills, avoid generating dust. Do not sweep. For liquid solutions, surround the spill with chemically inert absorbent pads[3].
Neutralization/Absorption: Use activated carbon or universal chemical binders to absorb the material[4].
Collection: Scoop the saturated absorbent using non-sparking tools and place it into a compatible solid waste container.
Final Wipe: Wipe the area with a solvent known to dissolve the compound (e.g., methanol or DCM), and dispose of the wipes as contaminated solid halogenated waste[4].
Regulatory Grounding & Institutional Compliance
For laboratories operating under EPA Subpart K, the specific hazardous waste code is not strictly required on the label while the waste is actively accumulating in the lab, provided the chemical contents are clearly listed[5]. However, prior to off-site transport by your EHS department or waste broker, the waste must be fully characterized[5]. Because commercial disposal capacity is highly specific for high-concentration halogenated organics[2], precise documentation of the trifluoromethyl and bromo groups ensures the waste broker routes the material to a facility equipped with high-efficiency scrubbers[1].
References
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
US Environmental Protection Agency (EPA)
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories
US Environmental Protection Agency (EPA)
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Management of Waste - Prudent Practices in the Laboratory
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Guidelines for Segregating and Combining Chemical Wastes into Containers
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A Comprehensive Guide to the Safe Handling of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
For Researchers, Scientists, and Drug Development Professionals As a novel compound likely utilized in complex synthetic pathways, [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol demands a rigorous and informed a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a novel compound likely utilized in complex synthetic pathways, [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the expertise to handle this and similar chemical entities with the highest degree of safety and scientific integrity.
Understanding the Hazard Profile: A Synthesis of Functional Group Toxicology
While a specific Safety Data Sheet (SDS) for [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol may not be readily available, a chemical's hazard profile can be expertly inferred from its constituent functional groups. This molecule combines a halogenated (bromo) aromatic (benzothiophene) core with a trifluoromethyl group and a methanol substituent.
Halogenated Aromatic Compounds: These are often associated with skin and eye irritation, and in some cases, more severe corrosive properties.[1][2][3] They can be absorbed through the skin and may cause irritation to the respiratory tract.[3][4]
Trifluoromethylated Compounds: The strong carbon-fluorine bonds in the trifluoromethyl group make these compounds persistent.[5] While enhancing desirable properties in pharmaceuticals like metabolic stability[6], this persistence necessitates careful disposal to prevent environmental contamination.[5] During combustion or decomposition, they can release hazardous substances like hydrogen fluoride.[5]
Methanol Substituent: This functional group suggests the compound is a solid alcohol. While the overall properties are dominated by the larger benzothiophene core, the hydroxyl group can influence its reactivity and solubility.
Based on this analysis, we must assume [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or swallowed, and requires specialized disposal.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. It is not a mere formality but a critical system that must be correctly implemented.[7]
1. Engineering Controls: The First Line of Defense
Chemical Fume Hood: All handling of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[5] This is non-negotiable and serves to prevent the inhalation of any fine powders or vapors.[2][8]
2. Personal Protective Equipment: Your Last Barrier
The following table summarizes the required PPE. Remember, no single glove material protects against all chemicals indefinitely.[9]
Body Part
PPE Specification
Rationale and Causality
Hands
Nitrile Gloves
Nitrile gloves offer good resistance to a wide range of chemicals, including solvents, acids, and bases, making them a suitable choice for incidental contact.[9][10][11] For prolonged handling or in the event of a spill, consider double-gloving or using heavier-duty gloves like neoprene.[9]
Eyes/Face
Chemical Splash Goggles & Face Shield
Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[7][10] When handling larger quantities or during procedures with a higher risk of splashing, a face shield must be worn in conjunction with goggles for full facial protection.[9][10]
Body
Flame-Resistant Laboratory Coat
A lab coat, fully buttoned, is required to protect skin and clothing from splashes.[11] Given the aromatic nature of the compound, a flame-resistant (FR) coat is a prudent choice.
Feet
Closed-Toed Shoes
Leather or chemical-resistant shoes that fully cover the foot are required.[10] Perforated shoes, sandals, or cloth sneakers offer no protection and are not permitted in the laboratory.[10]
Operational Plan: From Benchtop to Disposal
This section provides a step-by-step methodology for the safe handling, use, and disposal of [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol.
Workflow for Safe Handling and Use
Caption: Decision workflow for chemical spills.
Minor Spill (Contained within the fume hood):
Alert Personnel: Alert others in the immediate area.
[12]2. Containment: Use a commercial spill kit or an absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.
[8][13]3. Absorption: Add the absorbent material, working from the outside in.
[13]4. Collection: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
[8][12]5. Decontamination: Wipe down the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
[14]
Major Spill (Outside of a fume hood or a large volume):
Evacuate: Immediately evacuate the area. [8][12]Alert all nearby personnel and your supervisor.
Isolate: Close the doors to the laboratory to contain any vapors.
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [8][12]Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
[15]
Personal Exposure:
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. [1][12]Seek medical attention.
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [1][16]Seek immediate medical attention.
Inhalation: Move to fresh air immediately. [4]If breathing is difficult, seek medical attention.
Waste Disposal Plan
Improper disposal of halogenated and trifluoromethylated compounds can lead to significant environmental harm.
Waste Segregation: All materials contaminated with [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, including solid waste (gloves, paper towels, absorbent material) and liquid waste (reaction residues, solvent rinsates), must be collected in a dedicated, properly labeled hazardous waste container.
[5][8]2. Container Selection: Use a high-density polyethylene (HDPE) or other chemically resistant container. [5]Ensure the container is kept closed except when adding waste.
[5]3. Final Disposal: The ultimate disposal method for this class of compound is high-temperature incineration at a licensed hazardous waste facility. [5][17]Do not dispose of this chemical down the drain or in regular trash. [5]Contact your institution's EHS office to arrange for pickup.
[5]
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory.
References
Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University. Available at: [Link]
Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton University. Available at: [Link]
Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. Available at: [Link]
General Chemical Spill Procedures. Campus Operations and Risk Management - University of British Columbia. Available at: [Link]
Chemical Spill Response Procedure. University of Manitoba. Available at: [Link]
Chemical Spills. Emergency Management - Florida State University. Available at: [Link]
SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. Sigma-Aldrich. Available at: [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Available at: [Link]
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
Recyclable Trifluoromethylation Reagents from Fluoroform. Journal of the American Chemical Society. Available at: [Link]
Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical. Available at: [Link]